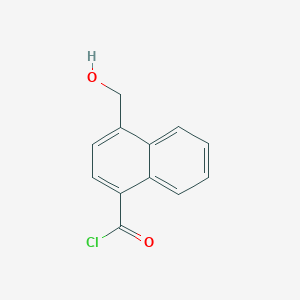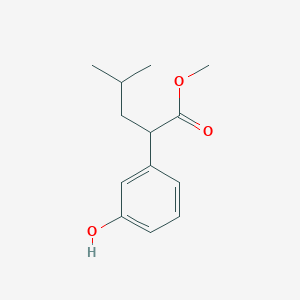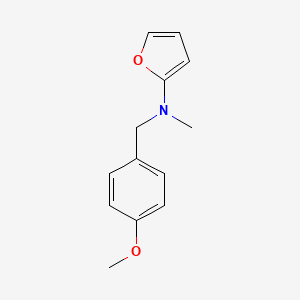
4-(Hydroxymethyl)-1-naphthoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Hydroxymethyl)-1-naphthoyl chloride is an organic compound that belongs to the class of naphthoyl chlorides It is characterized by the presence of a hydroxymethyl group attached to the naphthalene ring, which is further bonded to a carbonyl chloride group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)-1-naphthoyl chloride typically involves the chlorination of 4-(Hydroxymethyl)-1-naphthoic acid. The reaction is carried out using thionyl chloride (SOCl₂) as the chlorinating agent. The reaction conditions usually involve refluxing the naphthoic acid with thionyl chloride in an inert solvent such as dichloromethane or chloroform. The reaction proceeds with the evolution of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases, resulting in the formation of the desired naphthoyl chloride.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for larger quantities. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is carefully monitored to control the temperature and pressure, ensuring high yield and purity of the final product.
化学反应分析
Types of Reactions
4-(Hydroxymethyl)-1-naphthoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of corresponding amides, esters, and thioesters.
Oxidation Reactions: The hydroxymethyl group can be oxidized to form the corresponding carboxylic acid or aldehyde.
Reduction Reactions: The carbonyl chloride group can be reduced to form the corresponding alcohol or alkane.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol). These reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the HCl byproduct.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Amides, esters, and thioesters.
Oxidation Reactions: Carboxylic acids and aldehydes.
Reduction Reactions: Alcohols and alkanes.
科学研究应用
4-(Hydroxymethyl)-1-naphthoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active molecules that can be used in drug discovery and development.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and dyes.
作用机制
The mechanism of action of 4-(Hydroxymethyl)-1-naphthoyl chloride depends on its chemical reactivity. The compound can act as an acylating agent, transferring its acyl group to nucleophiles such as proteins, enzymes, or DNA. This acylation can modify the activity of these biomolecules, leading to various biological effects. The molecular targets and pathways involved in these interactions are subjects of ongoing research.
相似化合物的比较
4-(Hydroxymethyl)-1-naphthoyl chloride can be compared with other naphthoyl chlorides and related compounds:
4-(Hydroxymethyl)-1-naphthoic acid: The precursor to the chloride, which lacks the reactive acyl chloride group.
1-Naphthoyl chloride: Lacks the hydroxymethyl group, making it less versatile in certain synthetic applications.
4-(Methoxymethyl)-1-naphthoyl chloride: Similar structure but with a methoxy group instead of a hydroxymethyl group, affecting its reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable intermediate in organic synthesis.
属性
分子式 |
C12H9ClO2 |
|---|---|
分子量 |
220.65 g/mol |
IUPAC 名称 |
4-(hydroxymethyl)naphthalene-1-carbonyl chloride |
InChI |
InChI=1S/C12H9ClO2/c13-12(15)11-6-5-8(7-14)9-3-1-2-4-10(9)11/h1-6,14H,7H2 |
InChI 键 |
GAZYZHLMCZZPAU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CC=C2C(=O)Cl)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4,6-Dimethyl-3-phenyl-3a,7a-dihydro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11884546.png)
![2-(2-Methoxyphenyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B11884550.png)

![Benzo[g]quinoline-4-carboxylic acid](/img/structure/B11884557.png)


![1-(Pyridin-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B11884577.png)






